

In-Depth Toxicological Profile of 2-Methoxy-4-methylphenol

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Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylphenol

Cat. No.: B096008

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Synonyms: Creosol, 4-Methylguaiacol, 2-Hydroxy-5-methylanisole

This technical guide provides a comprehensive overview of the available toxicological data for 2-Methoxy-4-methylphenol (CAS No. 93-51-6). The information is compiled from various safety data sheets, toxicological assessments, and scientific literature. Due to the limited availability of specific experimental data for 2-Methoxy-4-methylphenol in some areas, a read-across approach with structurally and metabolically related compounds, such as eugenol and cresols, has been employed to provide a more complete toxicological profile.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 2-Methoxy-4-methylphenol and its structural analogs.

Table 1: Acute Toxicity Data for 2-Methoxy-4-methylphenol

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	740 mg/kg	[1][2]
LD50	Rabbit	Dermal	4,600 mg/kg	[1]
EC50	Water Flea	-	150 mg/L/24h	[2]

Table 2: Skin Sensitization Data for 2-Methoxy-4-methylphenol

Endpoint	Method	Result	Reference
No Expected			
Sensitization Induction Level (NESIL)	---	110 µg/cm ²	[3]

Note: For repeated dose, reproductive, and developmental toxicity, there is insufficient data available for 2-Methoxy-4-methylphenol. The Research Institute for Fragrance Materials (RIFM) safety assessment indicates that exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material[3].

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 2-Methoxy-4-methylphenol are not extensively published. However, the following descriptions are based on standardized OECD guidelines that are typically followed for such assessments.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

The acute oral toxicity of a substance is commonly determined using the Fixed Dose Procedure.

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water *ad libitum*, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is typically kept constant by using a suitable vehicle (e.g., corn oil, water).

- Dose Levels: A starting dose is selected based on a sighting study. Depending on the outcome (survival or mortality), subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.
- Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and non-irritating tape.
- Exposure Duration: The exposure period is typically 4 hours.
- Observations: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored according to a standardized scale.
- Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

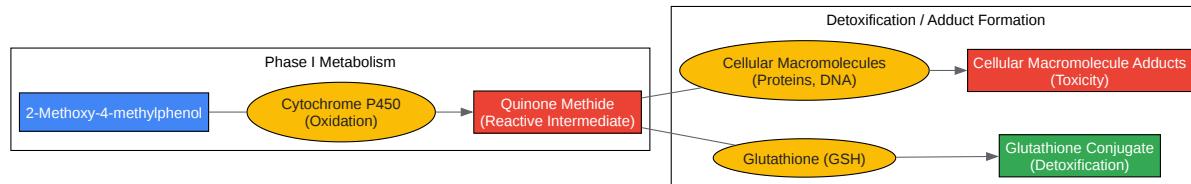
This assay is used to detect gene mutations induced by the test substance.

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*, tryptophan for *E. coli*) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic metabolic processes in mammals.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix. The mixture is then plated on a minimal agar medium lacking the essential amino acid.
- **Evaluation:** After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling and Metabolic Pathways

Metabolic Pathway of 2-Methoxy-4-methylphenol

The metabolism of 2-Methoxy-4-methylphenol, like other phenolic compounds with an alkyl group in the para position, is believed to proceed through the formation of a reactive quinone methide intermediate. This process is primarily mediated by Cytochrome P450 enzymes in the liver.

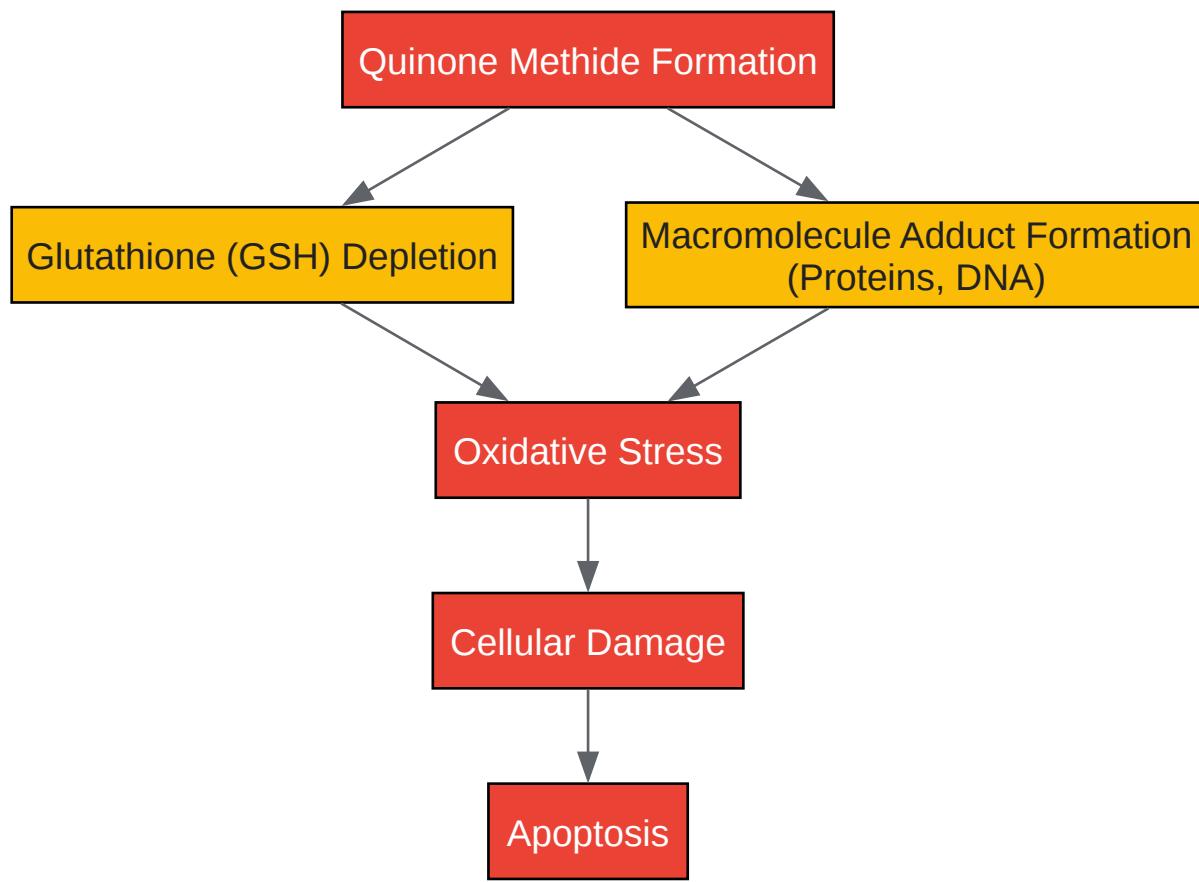


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Caption: Metabolic activation of 2-Methoxy-4-methylphenol to a reactive quinone methide.

Proposed Toxicological Signaling Pathway

The formation of the reactive quinone methide intermediate can lead to cellular toxicity through the depletion of glutathione (GSH) and the formation of adducts with cellular macromolecules, leading to oxidative stress and subsequent cellular damage.



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Caption: Proposed signaling pathway for 2-Methoxy-4-methylphenol-induced cytotoxicity.

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